![molecular formula C14H7BrN2O B12631830 9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile CAS No. 919292-70-9](/img/structure/B12631830.png)
9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile est un composé hétérocyclique qui appartient à la classe des isoquinoléines. Ce composé est caractérisé par la présence d'un atome de brome, d'un groupe carbonyle et d'un groupe nitrile liés au noyau isoquinoléine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile peut être réalisée par plusieurs voies de synthèse. Une méthode courante consiste à faire réagir le 2-bromo-1-nitrobenzène avec du cyanoacétate d'éthyle en présence d'une base, suivie d'étapes de cyclisation et d'oxydation. Les conditions de réaction impliquent généralement l'utilisation de solvants anhydres et d'une atmosphère inerte pour éviter des réactions secondaires indésirables .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions de réaction, telles que la température, la pression et la concentration du catalyseur, est cruciale pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le 9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les quinones correspondantes.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en un alcool.
Substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Les réactions de substitution nucléophile nécessitent souvent la présence d'une base et d'un solvant approprié.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent conduire à une variété de dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des inhibiteurs enzymatiques et des ligands récepteurs.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés électroniques ou photophysiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur ou un modulateur de certaines enzymes ou de certains récepteurs, affectant diverses voies biochimiques. La présence de l'atome de brome et du groupe nitrile peut améliorer son affinité de liaison et sa spécificité envers ces cibles .
Applications De Recherche Scientifique
9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of 9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The presence of the bromine atom and the nitrile group can enhance its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Composés similaires
- 8-Bromo-9-méthoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile
- 9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile
Unicité
Comparé à des composés similaires, le 9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. La position de l'atome de brome et du groupe nitrile peut affecter la capacité du composé à interagir avec différentes cibles moléculaires, ce qui en fait un composé précieux pour diverses applications de recherche .
Propriétés
Numéro CAS |
919292-70-9 |
|---|---|
Formule moléculaire |
C14H7BrN2O |
Poids moléculaire |
299.12 g/mol |
Nom IUPAC |
9-bromo-1-oxo-2H-benzo[h]isoquinoline-5-carbonitrile |
InChI |
InChI=1S/C14H7BrN2O/c15-10-2-1-8-5-9(7-16)11-3-4-17-14(18)13(11)12(8)6-10/h1-6H,(H,17,18) |
Clé InChI |
DCJDREDBAMZGSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C3C(=C(C=C21)C#N)C=CNC3=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-6-(3-nitro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12631747.png)
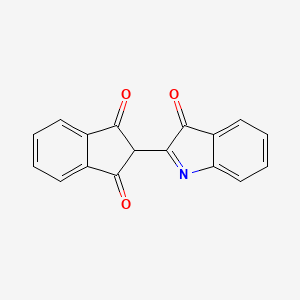
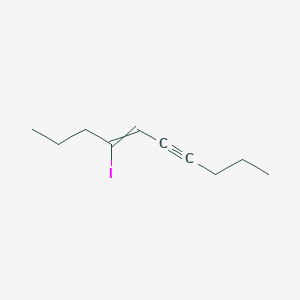
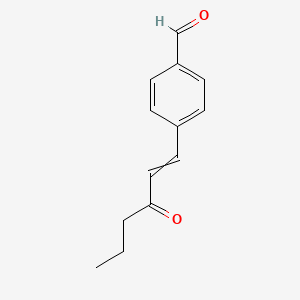
![N-[2-(4-Methoxyphenyl)-1H-indol-5-yl]thiophene-2-sulfonamide](/img/structure/B12631773.png)

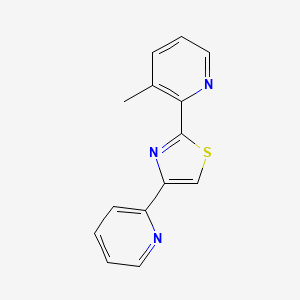

![9-Chloro-4-[4-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12631789.png)
![2,4-Pyrimidinediamine, N4-[[4-[[(2-chloro-5-fluoro-4-pyrimidinyl)amino]methyl]phenyl]methyl]-N2-[2-(4-morpholinyl)ethyl]-](/img/structure/B12631794.png)
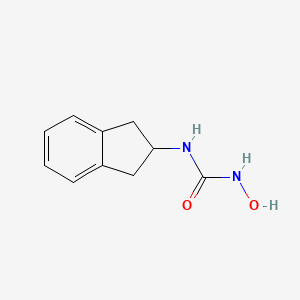
![N-[4-(acetylamino)phenyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12631812.png)


